molecular formula C13H18N2O B051736 (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine CAS No. 1043495-96-0

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine

Cat. No. B051736
M. Wt: 218.29 g/mol
InChI Key: IXDKFUBXESWHSL-JQWIXIFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine involves multi-step chemical reactions, including cycloaddition, nucleophilic substitution, and ring-closure mechanisms. For example, efficient synthesis methods for oxazoline derivatives often involve palladium-catalyzed oxidative carbonylation of prop-2-ynylamides, leading to the formation of oxazolines with chelating groups and bisoxazolines bearing an (alkoxycarbonyl)methylene chain at the 5 position (Bacchi et al., 2002). These synthetic routes highlight the versatility and adaptability of oxazoline synthesis under various reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazoline compounds is characterized by the presence of a 5-membered ring containing nitrogen and oxygen atoms, which significantly influences their chemical behavior and reactivity. X-ray crystallography is commonly used to determine the crystal structures, revealing details about molecular conformations and intermolecular interactions. For instance, studies on related oxazoline derivatives have shown that their molecular structures are stabilized by weak intermolecular hydrogen bonding interactions, forming dimers and displaying specific spatial arrangements in their crystal packing (Ahmed et al., 2016).

Chemical Reactions and Properties

Oxazoline derivatives participate in various chemical reactions, such as nucleophilic ring opening, which leads to the synthesis of novel heterocyclic scaffolds. These reactions are facilitated by the oxazoline ring's reactivity, particularly the electrophilic carbon atom adjacent to the oxygen atom, making it susceptible to attack by nucleophiles. This reactivity pattern enables the synthesis of diverse heterocycles with potential applications in medicinal chemistry and material science (Amareshwar et al., 2011).

Scientific Research Applications

  • Antidepressant and Anti-anxiety Agents : A study synthesized isoxazoline derivatives, including similar compounds to the one , evaluating their antidepressant and antianxiety activities. They showed moderate to significant activities, comparable to reference drugs like imipramine and diazepam (Kumar, 2013).

  • Chiral Building Block : Methioninol was converted into a compound structurally similar to "(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine," which can act as a new chiral building block for further chemical synthesis (Dehmlow & Westerheide, 1992).

  • Antibacterial Activity : Novel heterocyclic compounds with a structural fragment similar to the oxazol-2-ylamine were synthesized and showed good antibacterial activity against various bacteria (Mehta, 2016).

  • Nucleophilic Heteroaromatic Substitution : A study explored the nucleophilic heteroaromatic substitution of a related compound, focusing on the solvent effect on the regiochemistry of the addition reaction (Hauck & Giam, 1984).

  • Antidepressant and Antianxiety Activities : Another study synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds with structural similarities, and evaluated their antidepressant and antianxiety activities (Kumar et al., 2017).

  • Corrosion Inhibition : Oxazole derivatives, akin to the compound , have been studied as corrosion inhibitors on mild steel in a hydrochloric acid medium. These compounds significantly reduce corrosion rates (Rahmani et al., 2018).

  • Electronic Structure Analysis : A study investigated the electronic structure of mono- and bisoxazolines, which can offer insights into the properties of similar compounds (Kovač et al., 1999).

  • Steric and Electronic Effects in Hydrolysis and Aminolysis : This study explored the kinetics and mechanism of hydrolysis and aminolysis of oxazol-5-ones, which are structurally related to the compound . It provided insights into steric and electronic effects on these reactions (Sedlák et al., 2005).

Safety And Hazards

This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, etc.


Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, please provide more details. I’ll do my best to provide the information you’re looking for.


properties

IUPAC Name

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDKFUBXESWHSL-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
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(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
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(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
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(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
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(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
Reactant of Route 6
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine

Citations

For This Compound
8
Citations
AM Decker, KM Mathews, BE Blough… - … the Science of Drug …, 2021 - journals.sagepub.com
The human trace amine-associated receptor 1 (hTAAR1) is a G protein-coupled receptor (GPCR) that is widely expressed in monoaminergic nuclei in the central nervous system and …
Number of citations: 3 journals.sagepub.com
FG Revel, JL Moreau, B Pouzet, R Mory… - Molecular …, 2013 - nature.com
Schizophrenia is a chronic, severe and highly complex mental illness. Current treatments manage the positive symptoms, yet have minimal effects on the negative and cognitive …
Number of citations: 241 www.nature.com
I Raony, I Domith, MV Lourenco… - Progress in Neuro …, 2022 - Elsevier
Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that has recently been implicated in several psychiatric conditions related to monoaminergic dysfunction, …
Number of citations: 6 www.sciencedirect.com
Z Xu, Q Li - Cellular and Molecular Neurobiology, 2020 - Springer
Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors (GPCRs) that are evolutionarily conserved in vertebrates. The first discovered TAAR1 is mainly …
Number of citations: 35 link.springer.com
A Voisey - 2021 - orca.cardiff.ac.uk
Trace amines including β-Phenylethylamine (β-PEA) and tyramine are vasoactive monoamines closely related to the classical neurotransmitters, noradrenaline, serotonin (5-HT) and …
Number of citations: 2 orca.cardiff.ac.uk
OSS SHOWCASE - Drugs of the Future, 2010 - access.portico.org
Action-packed chemistry review providing insight into the latest schemes of synthesis, scaffolds, mechanisms of action and new structures advancing drug discovery and development. …
Number of citations: 2 access.portico.org
R Castaner - Drugs of the Future, 2013 - access.portico.org
Action-packed chemistry review providing insight into the latest schemes of synthesis, scaffolds, mechanisms of action and new structures advancing drug discovery and development. …
Number of citations: 2 access.portico.org
S Shabani, S Houlton, B Ghimire, D Tonello… - …, 2023 - nature.com
Drugs that stimulate the trace amine-associated receptor 1 (TAAR1) are under clinical investigation as treatments for several neuropsychiatric disorders. Previous studies in a genetic …
Number of citations: 4 www.nature.com

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